

background information on o-Homoveratrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxytoluene

Cat. No.: B057066

[Get Quote](#)

An In-depth Technical Guide to o-Homoveratrole

This guide provides a comprehensive overview of o-Homoveratrole, also known as 3,4-dimethoxytoluene, tailored for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis methodologies, spectroscopic data, and known biological activities.

Chemical and Physical Properties

o-Homoveratrole is a disubstituted aromatic ether. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for o-Homoveratrole

Identifier	Value
IUPAC Name	1,2-dimethoxy-4-methylbenzene
Synonyms	o-Homoveratrole, 3,4-Dimethoxytoluene, 4-Methylveratrole
CAS Number	494-99-5[1][2]
Molecular Formula	C ₉ H ₁₂ O ₂ [1]
Molecular Weight	152.19 g/mol [1]
InChI Key	GYPMBQZAVBFUIZ-UHFFFAOYSA-N[3]
SMILES	<chem>CC1=CC(=C(C=C1)OC)OC</chem>

Table 2: Physical Properties of o-Homoveratrole

Property	Value
Melting Point	22-23 °C[4]
Boiling Point	133-135 °C at 50 mmHg[1]
Density	1.051 g/mL at 25 °C[1]
Refractive Index (n ²⁰ /D)	1.528[1]
Flash Point	85.00 °C (185.00 °F)[5]

Synthesis of o-Homoveratrole

o-Homoveratrole can be synthesized through various methods. Two detailed experimental protocols are provided below.

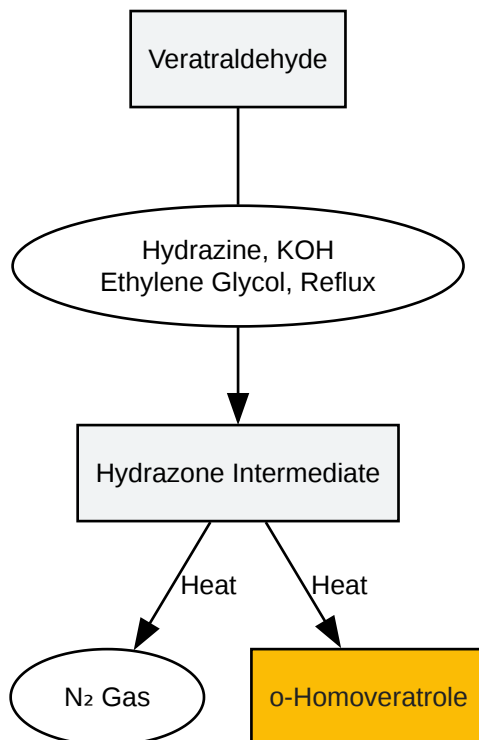
Synthesis via Wolff-Kishner Reduction of Veratraldehyde

A common and effective method for the synthesis of o-Homoveratrole is the Wolff-Kishner reduction of veratraldehyde.

Experimental Protocol:

- A mixture of 91.5 g of veratraldehyde, 100 g of potassium hydroxide (KOH), 75 ml of 95% hydrazine, and 700 ml of ethylene glycol is prepared in a suitable reaction vessel.[\[6\]](#)
- The mixture is heated to reflux. The reflux is continued until the KOH pellets dissolve, which typically takes about 30 minutes. During this time, the hydrazone intermediate may separate as a yellow solid, and mild foaming can be observed.[\[6\]](#)
- The reflux is continued, leading to the evolution of nitrogen gas and vigorous frothing. This step is continued for approximately 3 hours.[\[6\]](#)
- After 3 hours, the reaction mixture is cooled to room temperature.[\[6\]](#)
- The cooled solution is then poured into 1.5 liters of cold water.[\[6\]](#)
- The resulting oily product is extracted with diethyl ether.[\[6\]](#)
- The combined ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a yellow oil.[\[6\]](#)
- The crude product is purified by distillation to afford 65.7 g of 3,4-dimethoxytoluene as a colorless oil. The boiling point during distillation is reported as 68-72 °C at 0.05 mm Hg.[\[6\]](#)

Synthesis of o-Homoveratrole via Wolff-Kishner Reduction



[Click to download full resolution via product page](#)

Caption: Wolff-Kishner reduction of veratraldehyde to o-Homoveratrole.

Synthesis via Methylation of 4-Methylcatechol

Another synthetic route involves the methylation of 4-methylcatechol using dimethyl carbonate.

Experimental Protocol:

- A solution of 4-methylcatechol (1.82 mmol), cesium carbonate (1 equivalent per hydroxyl group), and 2 mL of dimethyl carbonate (DMC) in 2 mL of acetonitrile is prepared in a 10 mL airtight glass vessel.[7]
- The reaction vessel is heated in a microwave synthesis reactor to 10°C with a stirring rate of 600 rpm.[7]
- The reaction is allowed to proceed for 120 minutes. The pressure within the vessel may increase from 0 to 11.4 bar during this time.[7]

- After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.[\[7\]](#)
- The resulting product mixture is analyzed by GC-FID and GC-MS to determine the yield of 3,4-dimethoxytoluene.[\[7\]](#)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of o-Homoveratrole.

Table 3: Mass Spectrometry Data for o-Homoveratrole

m/z	Intensity
152	100
137	80
109	40
91	30
77	20
65	15
51	10

Note: Data is approximate and based on the NIST Mass Spectrometry Data Center.[\[8\]](#)

Infrared (IR) Spectroscopy:

The IR spectrum of o-Homoveratrole shows characteristic peaks for aromatic C-H stretching, C-C stretching within the ring, and C-O stretching of the methoxy groups. A vapor phase IR spectrum is available through the NIST Chemistry WebBook.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra for o-Homoveratrole are available in various databases, including PubChem.[\[4\]](#) These spectra are essential for confirming the structure of the molecule.

Biological Activity

The biological activity of o-Homoveratrole is not extensively documented in publicly available literature. However, some insights can be drawn from related studies:

- **Antioxidant Activity:** 3,4-Dimethoxytoluene has been identified as a component of beechwood creosote, which has demonstrated antioxidant activity.^[10]
- **Neuroprotective Effects of a Related Compound:** A structurally similar compound, 3',4'-dimethoxyflavone, has been shown to have neuroprotective effects by inhibiting parthanatos, a form of programmed cell death. This compound protected cortical neurons against cell death induced by NMDA.^[11] While this does not directly implicate o-Homoveratrole, it suggests a potential area for future investigation into the bioactivity of methoxylated aromatic compounds.

Further research is required to fully elucidate the specific biological activities and potential therapeutic applications of o-Homoveratrole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3,4-Dimethoxytoluene | 494-99-5 [chemicalbook.com]
2. 3,4-Dimethoxytoluene, 98% | Fisher Scientific [fishersci.ca]
3. 3,4-Dimethoxytoluene (CAS 494-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
4. 3,4-Dimethoxytoluene | C₉H₁₂O₂ | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 3,4-dimethoxytoluene, 494-99-5 [thegoodscentscompany.com]
6. prepchem.com [prepchem.com]
7. 3,4-Dimethoxytoluene synthesis - chemicalbook [chemicalbook.com]
8. 3,4-Dimethoxytoluene [webbook.nist.gov]

- 9. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 10. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 11. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [background information on o-Homoveratrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057066#background-information-on-o-homoveratrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com